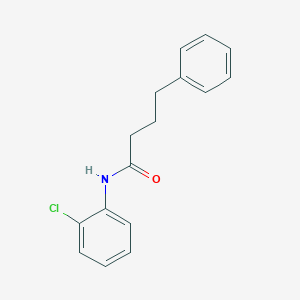

N-(2-chlorophenyl)-4-phenylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) |

InChI Key |

JKBULHTVUKNZCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 4 Phenylbutanamide

Retrosynthetic Strategies for N-(2-chlorophenyl)-4-phenylbutanamide

Retrosynthetic analysis is a foundational approach in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the amide bond. This bond can be conceptually cleaved to reveal two key precursors: 4-phenylbutanoic acid and 2-chloroaniline (B154045). This disconnection is the most logical and common strategy due to the widespread availability of methods for forming amide bonds.

Amide Bond Formation Techniques for Arylbutanamides

The formation of the amide bond is the crucial step in the synthesis of this compound. This transformation typically involves the reaction of a carboxylic acid with an amine, a process that requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. luxembourg-bio.com

Coupling Reactions of 4-Phenylbutanoic Acid with 2-Chloroaniline

The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. luxembourg-bio.com Therefore, coupling reagents are employed to activate the carboxylic acid. A common method involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with the amine. fishersci.co.uk

A variety of coupling reagents are available for this purpose, each with its own advantages and disadvantages. These reagents facilitate the formation of an activated intermediate that is more susceptible to nucleophilic attack by the amine.

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used for forming a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency and reduce side reactions. fishersci.co.ukhepatochem.compeptide.com |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Highly efficient with fast reaction times and minimal racemization. Particularly effective for sterically hindered couplings. hepatochem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Similar to phosphonium salts, these are very efficient and minimize racemization, especially with the addition of HOBt. peptide.com |

The choice of coupling reagent and reaction conditions, such as solvent and the use of a base, can significantly impact the yield and purity of the final product. nih.gov For instance, the use of aminium salts often requires an equimolar amount relative to the carboxylic acid to prevent unwanted side reactions. hepatochem.com

Exploration of Alternative Amidation Protocols

Beyond the standard coupling reagents, research continues to explore alternative and more efficient amidation protocols. These methods aim to overcome challenges such as low yields with sterically hindered substrates or the formation of byproducts. nih.gov For example, the use of strong activation methods like EDC-HOAt without the addition of a base has been shown to enhance amide bond formation in certain cases. nih.gov

In some instances, amides can be synthesized under milder conditions without the need for coupling reagents or catalysts, although this is less common for the direct reaction of a carboxylic acid and an amine. researchgate.net

Development of Novel and Efficient Synthetic Routes for this compound

The development of new synthetic routes for this compound focuses on improving efficiency, selectivity, and sustainability.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

For a molecule like this compound, which does not possess stereocenters in its core structure, the primary focus of selectivity is on chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key chemoselective challenge is to ensure that the amidation occurs specifically between the carboxylic acid of 4-phenylbutanoic acid and the amino group of 2-chloroaniline, without interference from other potentially reactive sites.

Regioselectivity concerns the specific position at which a reaction occurs. While the starting materials for this compound have defined structures, regioselectivity becomes crucial in the synthesis of the precursors themselves. For example, in the synthesis of substituted anilines or phenylbutanoic acids, controlling the position of substituents on the aromatic rings is essential. mdpi.com

While not directly applicable to the final structure of this compound, the principles of stereoselective synthesis are vital in the broader context of drug discovery and development where specific stereoisomers of a compound may exhibit different biological activities. wikipedia.orgresearchgate.net

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.govresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. ucsb.eduresearchgate.net

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water or biodegradable solvents. nih.govucsb.edu Research has shown the feasibility of conducting various coupling reactions in water using specially designed surfactants. ucsb.edu

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. nih.govmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis is one technique that can offer faster reaction times and reduced energy usage. nih.gov

The development and application of these green methodologies are crucial for the environmentally responsible production of this compound and other chemical compounds. mdpi.com

Chemical Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold presents several sites for chemical derivatization and functionalization, allowing for the generation of a library of related compounds with potentially diverse properties. These modifications can be broadly categorized into alterations on the butanamide chain and substitutions on the aromatic rings.

Modifications on the Butanamide Chain

The butanamide chain offers multiple points for chemical modification. The amide linkage itself, while generally stable, can be cleaved under strong acidic or basic conditions. More commonly, the aliphatic chain can be functionalized. For instance, the introduction of substituents along the chain could be achieved through various synthetic strategies, though this might require starting from a modified butanoic acid derivative prior to the amidation step.

Furthermore, the carbonyl group of the amide can undergo reduction to an amine, transforming the butanamide into a secondary amine derivative. This conversion would significantly alter the electronic and steric properties of the molecule.

Substituent Variations on the Phenyl and Chlorophenyl Moieties

The two aromatic rings, the phenyl group and the 2-chlorophenyl group, are prime targets for electrophilic aromatic substitution reactions. The directing effects of the existing substituents would govern the position of new functional groups.

On the phenyl ring, which is activated by the alkyl chain, electrophilic substitution would likely occur at the ortho and para positions. Potential modifications include nitration, halogenation, acylation, and alkylation. These modifications would yield a range of derivatives with altered electronic and lipophilic characteristics.

The 2-chlorophenyl ring is deactivated by the chlorine atom and the amide group. The chlorine atom is an ortho, para-director, while the amide group is a meta-director. The interplay of these directing effects would influence the regioselectivity of further substitutions on this ring. For example, nitration might lead to the introduction of a nitro group at positions meta to the amide and ortho or para to the chlorine.

Advanced Spectroscopic and Chromatographic Characterization of Synthesized this compound

The unambiguous identification and characterization of this compound would rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the number and connectivity of protons in the molecule. The aromatic protons on the phenyl and 2-chlorophenyl rings would appear as distinct multiplets in the downfield region. The protons of the butanamide chain would present as a series of multiplets in the upfield region. ¹³C NMR would complement this by showing the chemical shifts of all carbon atoms, including the carbonyl carbon of the amide and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. The C-Cl stretching vibration would also be observable.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak would correspond to the exact mass of this compound.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC would be a crucial tool for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely provide good separation and a sharp peak for the target compound.

Gas Chromatography (GC): Given the potential for thermal lability of similar N-aryl amides, GC analysis might require derivatization to improve volatility and thermal stability. researchgate.net Chemical derivatization with reagents like heptafluorobutyric anhydride (HFBA) can enhance detection and provide characteristic fragmentation patterns in GC-MS analysis. researchgate.net

The following table summarizes the expected spectroscopic and chromatographic data for this compound based on the analysis of structurally related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), Amide N-H proton (singlet, ~8-9 ppm), Aliphatic protons (multiplets, ~1-3 ppm) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (~110-140 ppm), Aliphatic carbons (~20-40 ppm) |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₆H₁₆ClNO |

| HPLC | Single sharp peak on a reversed-phase column |

| GC-MS | May require derivatization for optimal analysis |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 2 Chlorophenyl 4 Phenylbutanamide Analogues

Rational Design and Synthesis of N-(2-chlorophenyl)-4-phenylbutanamide Derivatives

The rational design of analogues of this compound involves a multifaceted approach that combines computational modeling with synthetic chemistry to create novel compounds with potentially enhanced biological profiles.

Systematic Exploration of Structural Space around this compound

The systematic exploration of the chemical space around the lead compound, this compound, involves modifying its core structure to probe the impact of various substituents on its activity. A closely related analogue, N-(4-chlorophenyl)-4-phenylbutanamide, has been synthesized and evaluated as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers. nih.gov This compound demonstrated anti-proliferative activity against cervical cancer and leukemia cell lines, with IC50 values ranging from 16.5 µM to 101 µM depending on the cell line. nih.gov The design of this and other potential derivatives often involves considering the three main components of the molecule: the N-chlorophenyl ring, the 4-phenylbutanamide (B72729) linker, and the terminal phenyl group. Modifications can include altering the position and nature of the halogen on the N-phenyl ring, changing the length and rigidity of the butanamide linker, and introducing various substituents on the terminal phenyl ring.

Application of Bioisosterism and Fragment-Based Design Principles

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. drughunter.comcambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For instance, the chlorine atom could be replaced by other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups to fine-tune the electronic properties of the phenyl ring. cambridgemedchemconsulting.com The phenyl rings themselves can be replaced with other aromatic or heteroaromatic systems, a common strategy to improve properties like solubility and metabolic stability. nih.gov

Fragment-based design principles can also be employed, where the molecule is deconstructed into its key fragments—the chlorophenyl group, the amide linker, and the phenylbutyl group. Each fragment's contribution to binding and activity can be assessed independently, and then they can be reassembled or combined with new fragments to create novel chemical entities with improved properties.

Elucidation of Key Pharmacophoric Elements within the this compound Class

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For the this compound class, the key pharmacophoric elements likely include a hydrophobic aromatic region (the phenyl rings), a hydrogen bond donor/acceptor (the amide group), and a specific spatial relationship between these features.

Influence of Halogenation Pattern on Biological Potency

The position and nature of halogen substituents on the phenyl ring can significantly impact a compound's biological potency. nih.gov In a study of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) derivatives, were among the most active antimicrobial agents due to increased lipophilicity, which facilitates passage through cell membranes. nih.gov While this study is on a different chemical series, it highlights the general principle that the position of the halogen is crucial. For this compound, the ortho-chloro substitution will influence the conformation of the molecule due to steric hindrance, which can affect its binding to a biological target differently than a para-substituted analogue like N-(4-chlorophenyl)-4-phenylbutanamide. nih.gov Systematic studies involving moving the chlorine to the meta and para positions, as well as introducing other halogens, would be necessary to fully elucidate the optimal halogenation pattern.

Role of Alkyl Chain Length and Branching

The four-carbon alkyl chain in this compound plays a crucial role in defining the distance and orientation between the two phenyl rings. The length and flexibility of this linker are often critical for optimal interaction with a target protein. Studies on other classes of molecules have shown that varying the alkyl chain length can have a profound effect on biological activity. wikipedia.org For instance, shortening or lengthening the butanamide chain could alter the compound's ability to fit into a binding pocket. Introducing branching on the alkyl chain would restrict conformational flexibility, which could either be beneficial, by locking the molecule in an active conformation, or detrimental, by preventing it from adopting the necessary binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for the this compound series would involve calculating various molecular descriptors for a set of analogues and correlating them with their measured biological potencies. researchgate.net

These descriptors can be categorized into several types, including:

Electronic descriptors: such as partial charges and dipole moments, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of newly designed but not yet synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. plos.org For example, a QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors successfully identified key descriptors related to their activity. nih.gov A similar approach for the this compound series would be invaluable for guiding lead optimization efforts.

Interactive Data Table: Biological Activity of a Phenyl Butyric Acid Derivative

Below is a data table for a closely related analogue, N-(4-chlorophenyl)-4-phenylbutanamide, which has been evaluated for its anti-proliferative activity. nih.gov

| Compound Name | Cell Line | Biological Activity (IC50) |

| N-(4-chlorophenyl)-4-phenylbutanamide | HeLa (Cervical Cancer) | 72.6 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | THP-1 (Acute Myeloid Leukemia) | 16.5 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | HMC (Human Mast Leukemia) | 79.29 µM |

| N-(4-chlorophenyl)-4-phenylbutanamide | Kasumi (Chronic Myelogenous Leukemia) | 101 µM |

Development of Predictive Models based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of compounds with their biological activities. The development of predictive QSAR models for this compound analogues relies on the principle that the activity of a molecule is a function of its physicochemical properties. nih.gov

The process begins with the generation of a dataset of N-arylbutanamide analogues with experimentally determined biological activities. For each analogue, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices (e.g., connectivity indices). researchgate.netnih.gov

Machine learning algorithms and statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Random Forest (RF) and Support Vector Machines (SVM), are then employed to build a mathematical model that links a subset of these descriptors to the observed activity. researchgate.netmdpi.com For instance, a hypothetical QSAR model for a series of N-arylbutanamide analogues might be represented by an equation where activity is a function of specific electronic and steric descriptors of the substituents on the aryl rings.

The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested analogues. nih.govmdpi.com These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Aromatic Amides

| Descriptor Class | Specific Descriptor Example | Property Encoded |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent. |

| Atomic partial charges | Distribution of electrons within the molecule. | |

| Steric | Molar Refractivity (MR) | Bulk and polarizability of a substituent. |

| van der Waals volume | The volume occupied by the molecule. | |

| Hydrophobic | LogP | The lipophilicity of the molecule. |

| Topological | Kier & Hall connectivity indices | The degree of branching in the molecular skeleton. |

This table is illustrative and provides examples of descriptor types commonly used in QSAR model development.

Validation of QSAR Models for N-Arylbutanamide Analogues

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. researchgate.netnih.gov A robustly validated model can be confidently used to predict the activity of novel N-arylbutanamide analogues. Validation is typically performed using both internal and external methods. nih.gov

Internal validation techniques assess the stability and robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built on all but one compound and then used to predict the activity of the excluded compound. nih.gov A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. researchgate.net Y-randomization is another crucial test, where the biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. mdpi.com

External validation is considered the most stringent test of a model's predictive ability. nih.gov In this process, the initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set is then evaluated. mdpi.com Several statistical metrics are used to quantify the external predictive performance. researchgate.net

Table 2: Key Statistical Metrics for QSAR Model Validation

| Parameter | Description | Typical Threshold for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and observed values. | As low as possible |

This table presents key statistical parameters and generally accepted threshold values for validating a QSAR model. researchgate.net

The successful development and rigorous validation of QSAR models for N-arylbutanamide analogues provide powerful tools for guiding the design of new compounds with optimized activity. researchgate.netnih.gov

Conformational Analysis and Molecular Flexibility of this compound Derivatives

The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its biological activity. For this compound derivatives, understanding their preferred conformations and how they can change shape is essential for elucidating their interaction with biological targets.

Experimental and Computational Studies of Preferred Conformations

The conformation of a flexible molecule like this compound is not static but exists as an equilibrium of different spatial arrangements of its atoms. The butanamide chain allows for considerable rotational freedom, leading to a variety of possible conformers.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the preferred conformations in solution. researchgate.net For example, Nuclear Overhauser Effect (NOE) experiments can measure the proximity of different protons in the molecule, helping to define the spatial arrangement of the aryl rings relative to each other and to the amide linker. researchgate.net X-ray crystallography, when applicable, can provide a precise snapshot of the molecule's conformation in the solid state. nih.gov

Computational methods are powerful tools for exploring the conformational landscape of N-arylbutanamide derivatives. researchgate.net Techniques such as quantum mechanics (QM) and molecular mechanics (MM) can be used to calculate the potential energy of different conformations. A potential energy surface scan, where the energy is calculated as a function of rotating specific bonds (dihedral angles), can identify the low-energy, most probable conformations. researchgate.net

Table 3: Key Dihedral Angles in this compound

| Dihedral Angle | Atoms Defining the Angle | Significance |

| τ1 | C(aryl)-N-C(O)-C | Orientation of the N-aryl ring relative to the amide plane. |

| τ2 | N-C(O)-C-C | Planarity and flexibility of the central amide bond. |

| τ3 | C(O)-C-C-C | Conformation of the butyl linker. |

| τ4 | C-C-C-C(phenyl) | Orientation of the terminal phenyl ring. |

Impact of Conformational Dynamics on Target Interactions

The ability of this compound and its analogues to adopt specific conformations is directly linked to their ability to bind to a biological target, such as an enzyme or a receptor. The concept of "bioactive conformation" refers to the specific three-dimensional shape that the molecule adopts when it binds to its target. This may or may not be the lowest energy conformation in solution.

Molecular flexibility allows the molecule to adapt its shape to fit into a binding pocket. The energy cost of adopting the bioactive conformation must be offset by the favorable energy gained from the binding interactions. Therefore, compounds that have a low-energy conformation that closely resembles the bioactive conformation are often more potent.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these molecules and their interactions with a target. researchgate.net These simulations model the movement of atoms over time, providing a detailed picture of how the ligand explores different conformations and how it settles into the binding site. This can reveal which parts of the molecule are critical for binding and how conformational changes can influence binding affinity and efficacy. For example, the orientation of the 2-chloro substituent on the N-phenyl ring may be crucial for fitting into a specific sub-pocket of the target, and the flexibility of the butanamide chain may allow the terminal phenyl group to form key hydrophobic interactions.

By combining experimental and computational approaches, a comprehensive understanding of the conformational preferences and flexibility of this compound derivatives can be achieved. This knowledge is invaluable for rational drug design, enabling the modification of the molecular structure to favor the bioactive conformation and improve target interactions.

Computational Chemistry and Molecular Modeling Applications for N 2 Chlorophenyl 4 Phenylbutanamide

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2-chlorophenyl)-4-phenylbutanamide, this technique is instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Molecular docking simulations are employed to predict how this compound might bind to the active sites of various enzymes. By generating multiple possible binding poses, these simulations help in identifying the most energetically favorable conformation. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of the interaction. For instance, docking studies on structurally related N-aryl amide analogs against targets like the SARS-CoV-2 main protease have demonstrated the utility of this approach in identifying potential inhibitors and their binding interactions.

The predicted binding affinities for this compound against a panel of putative enzyme targets can be summarized in a data table.

| Putative Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -8.7 | His367, His372, Leu368 |

| Cannabinoid Receptor 1 (CB1) | -10.1 | Lys192, Trp279, Phe200 |

| PI3Kα | -7.8 | Val851, Ser774, Lys802 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar compounds.

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the receptor. For this compound, these interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The 2-chlorophenyl group can participate in halogen bonding and hydrophobic interactions, while the phenylbutanamide moiety can form hydrogen bonds through its amide group and engage in hydrophobic interactions via the phenyl ring and alkyl chain. Understanding these interactions is vital for structure-activity relationship (SAR) studies and for optimizing the compound's design to enhance its binding affinity and selectivity. For example, studies on N-(chlorophenyl)pyridinecarboxamides have highlighted the importance of N–H···N hydrogen bonds and other intermolecular interactions in determining the crystal packing and, by extension, ligand-receptor interactions.

Molecular Dynamics (MD) Simulations to Probe Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This technique simulates the movement of atoms and molecules, providing insights into the stability of the binding and any conformational changes that may occur.

MD simulations of the this compound-protein complex, solvated in a water box, can be performed to assess the stability of the predicted binding mode. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time (e.g., 100 nanoseconds) to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the biological activity. Studies on aromatic amides have shown that these molecules can exhibit significant flexibility, and MD simulations can capture these dynamic features.

MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy with higher accuracy than docking scores. These calculations provide a more rigorous estimation of the binding affinity by considering entropic contributions and the effects of solvation. Although computationally intensive, these methods are invaluable for ranking potential drug candidates and for guiding lead optimization.

An illustrative breakdown of the binding free energy components for this compound with a putative target is provided below.

| Energy Component | Calculated Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔGbind) | -37.7 |

Note: This data is hypothetical and represents typical outputs from MM/GBSA calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound at the atomic level. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity.

DFT calculations can be used to determine various electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interaction with biological targets. Studies on related N-(chlorophenyl) amides have utilized DFT to probe their electronic properties and interaction landscapes.

Furthermore, quantum chemical calculations can be used for reactivity profiling by calculating reactivity descriptors such as chemical hardness, softness, and electronegativity. These parameters help in predicting the reactive sites of the molecule and its potential to participate in various chemical reactions, including metabolic transformations.

In Silico Pharmacokinetic Predictions (excluding toxicological aspects)

A computational assessment of the pharmacokinetic profile of this compound, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion), has not been reported in the public domain.

Specific in silico predictions for the absorption and distribution of this compound are not available. These predictive models typically estimate parameters such as human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and plasma protein binding (PPB). Without these computational studies, theoretical assessment of its ability to be absorbed into the bloodstream and distribute throughout the body cannot be provided.

There are no published computational predictions regarding the metabolic fate of this compound. In silico tools are commonly used to predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound and to identify potential metabolites. This information is critical in early-stage drug discovery but is not available for this specific molecule.

Mechanistic Studies of Biological Activities of N 2 Chlorophenyl 4 Phenylbutanamide and Its Structural Analogues

Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial first steps in elucidating the mechanism of action of a bioactive compound. For N-phenylbutanamide derivatives, a combination of computational and experimental approaches has been employed to pinpoint their cellular interactome.

Biochemical and Cell-Based Assays for Target Engagement

Biochemical and cell-based assays are fundamental in confirming the interaction of a compound with its putative target within a biological system. While specific assays for N-(2-chlorophenyl)-4-phenylbutanamide are not extensively documented in publicly available research, studies on its structural analog, N-(4-chlorophenyl)-4-phenylbutanamide, have identified Histone Deacetylase 6 (HDAC6) as a primary molecular target. nih.gov

In silico docking studies of N-(4-chlorophenyl)-4-phenylbutanamide predicted a stable interaction with the active site of HDAC6. nih.gov To validate this, a fluorometric assay using a commercially available HDAC6 inhibitor screening kit was employed. This assay measures the enzymatic activity of HDAC6 and the ability of a compound to inhibit it.

Furthermore, the anti-proliferative activity of N-(4-chlorophenyl)-4-phenylbutanamide was evaluated against a panel of human cancer cell lines, providing cell-based evidence of its biological effects. The half-maximal inhibitory concentrations (IC50) were determined for several cancer cell lines, demonstrating the compound's ability to impede cancer cell growth. nih.gov

Table 1: Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervix Cancer | 72.6 nih.gov |

| THP-1 | Acute Myeloid Leukemia | 16.5 nih.gov |

| HMC | Human Mast Leukemia | 79.29 nih.gov |

| Kasumi | Chronic Myelogenous Leukemia | 101 nih.gov |

This data pertains to the structural analogue N-(4-chlorophenyl)-4-phenylbutanamide and serves as a predictive model for the potential activity of this compound.

Genetic and Proteomic Approaches to Validate this compound Targets

Genetic and proteomic techniques offer powerful tools for the unbiased identification and validation of drug targets. While specific studies employing these methods for this compound have not been identified, the established link of its 4-chloro analog to HDAC6 inhibition suggests that similar approaches would be valuable.

Molecular dynamics (MD) simulations, a computational proteomic approach, were conducted on the complex of N-(4-chlorophenyl)-4-phenylbutanamide and HDAC6. These simulations revealed that the compound likely binds at the entrance of the HDAC6 active site, thereby obstructing substrate access without directly interacting with the catalytic zinc ion. nih.gov This suggests a non-competitive mode of inhibition.

Enzyme Inhibition/Activation Kinetics and Mechanistic Characterization

Understanding the kinetics and mechanism of how a compound interacts with its target enzyme is essential for its development as a potential therapeutic agent.

Determination of Inhibition Constants and Enzyme Activity Modulation

For the structural analog N-(4-chlorophenyl)-4-phenylbutanamide, its inhibitory activity against HDAC6 was quantified. The research indicates that this compound acts as an inhibitor of HDAC6. nih.gov The IC50 values obtained from cell-based assays provide a measure of its potency in a cellular context.

Investigation of Reversibility and Specificity of Action

The study on N-(4-chlorophenyl)-4-phenylbutanamide suggests a non-competitive mechanism of inhibition for HDAC6. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. This type of inhibition is typically reversible. The molecular dynamics simulations support this, showing the compound binding to the entrance of the active site pocket rather than directly to the catalytic machinery. nih.gov The specificity of action for N-(4-chlorophenyl)-4-phenylbutanamide was suggested to be for HDAC6, with tubacin, a known selective HDAC6 inhibitor, used as a reference compound in the in silico studies. nih.gov

Receptor Binding and Signaling Pathway Modulation

The biological effects of a compound are often mediated through its interaction with specific receptors and the subsequent modulation of intracellular signaling pathways. While direct receptor binding studies for this compound are not available, its potential role as an HDAC6 inhibitor implies downstream effects on various signaling pathways.

HDAC6 is known to deacetylate a number of non-histone proteins, including α-tubulin, which plays a critical role in cell motility, and Hsp90, a chaperone protein involved in the stability of many signaling proteins. By inhibiting HDAC6, compounds like N-(4-chlorophenyl)-4-phenylbutanamide can lead to the hyperacetylation of these substrates. This can, in turn, affect signaling pathways that are dependent on microtubule dynamics and the function of Hsp90 client proteins, which are often implicated in cancer cell proliferation and survival.

Further research is necessary to delineate the specific receptor interactions and the full spectrum of signaling pathways modulated by this compound.

Characterization of Agonistic or Antagonistic Effects on Receptors

Currently, there is a lack of specific data in the scientific literature detailing the agonistic or antagonistic effects of this compound on specific cell surface or nuclear receptors. Research has not yet identified direct binding affinities or functional modulation of common receptor families such as G-protein coupled receptors (GPCRs) or nuclear receptors for this particular compound. Studies on analogous compounds with similar core structures have also not prominently featured receptor binding as a primary mechanism of action. For instance, while various N-phenylbutanamide derivatives have been investigated for a range of biological activities, direct receptor ligandship is not a consistently reported characteristic. Therefore, the biological activities observed for this compound are more likely attributable to interactions with non-receptor protein targets within the cell.

Analysis of Downstream Cellular Signaling Cascades Modulated by this compound

The primary characterized mechanism of action for a structural analogue of this compound is the inhibition of histone deacetylase 6 (HDAC6). Specifically, the compound N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a non-competitive inhibitor of HDAC6. nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, thereby modulating chromatin structure and the function of various cellular proteins. nih.gov

Inhibition of HDAC6 by N-phenylbutanamide derivatives can trigger a cascade of downstream signaling events. One of the key substrates of HDAC6 is α-tubulin, a major component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics. mdpi.com This, in turn, can influence cellular processes that are dependent on microtubule function, such as intracellular transport and cell division.

Furthermore, HDAC6 is known to interact with and deacetylate a variety of other non-histone proteins involved in key signaling pathways. For example, HDAC6 can modulate the activity of the heat shock protein 90 (Hsp90) chaperone machinery, which is critical for the stability and function of numerous client proteins, including many that are involved in cancer cell signaling. By inhibiting HDAC6, this compound and its analogues could indirectly affect these signaling pathways. Additionally, HDAC6 has been implicated in the regulation of signaling pathways related to cell migration and adhesion through its interaction with proteins like cortactin. mdpi.com

Cellular Mechanism of Action Studies

Investigation of Cellular Responses and Phenotypes

The inhibition of HDAC6 by N-phenylbutanamide derivatives has been shown to elicit distinct cellular responses, most notably anti-proliferative effects in cancer cells. The structural analogue, N-(4-chlorophenyl)-4-phenylbutanamide, demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov This suggests that this compound may induce similar cytotoxic or cytostatic effects in susceptible cell types.

The observed anti-proliferative phenotype is likely a consequence of the downstream effects of HDAC6 inhibition. For instance, the disruption of microtubule dynamics through α-tubulin hyperacetylation can lead to mitotic arrest, a common mechanism for the anti-cancer activity of microtubule-targeting agents. This can ultimately trigger apoptosis or programmed cell death. nih.gov

The table below summarizes the reported anti-proliferative activities of the structural analogue N-(4-chlorophenyl)-4-phenylbutanamide (referred to as B-R2B in the cited study) against various cancer cell lines.

Table 1: Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 72.6 |

| THP-1 | Acute Myeloid Leukemia | 16.5 |

| HMC | Human Mast Leukemia | 79.29 |

| Kasumi | Chronic Myelogenous Leukemia | 101 |

Data from a study on a structural analogue of this compound. nih.gov

Elucidation of Specific Biological Pathways Perturbed by this compound Derivatives

Based on the known function of HDAC6, the primary biological pathway perturbed by this compound derivatives is related to protein acetylation. A major consequence of HDAC6 inhibition is the disruption of the cellular protein quality control machinery, particularly the aggresome pathway, which is responsible for clearing misfolded protein aggregates. HDAC6 plays a crucial role in the transport of ubiquitinated misfolded proteins along microtubules to the aggresome. By inhibiting HDAC6 and causing hyperacetylation of α-tubulin, these compounds can impair this process, leading to the accumulation of cytotoxic protein aggregates and inducing cellular stress.

Furthermore, the inhibition of HDAC6 can impact pathways that regulate cell cycle progression and apoptosis. The modulation of microtubule stability can activate the spindle assembly checkpoint, leading to a G2/M phase arrest in the cell cycle. nih.govmdpi.com This cell cycle arrest can provide an opportunity for the cell to repair damage or, if the damage is too severe, to initiate apoptosis. The apoptotic pathway can be triggered through both intrinsic and extrinsic signaling cascades, often involving the activation of caspases, which are the executioners of programmed cell death. nih.gov

The perturbation of these fundamental cellular pathways underscores the potential of this compound and its derivatives as modulators of cellular function, with potential applications in conditions characterized by aberrant cell proliferation and protein aggregation.

Methodological Challenges and Future Research Directions in N 2 Chlorophenyl 4 Phenylbutanamide Research

Addressing Discrepancies and Contradictions in Reported Biological Activity Data for Butanamide Analogues

A significant challenge in the broader field of N-arylbutanamide research is the emergence of varied and sometimes conflicting data on the biological activities of structurally similar analogues. These discrepancies can stem from multiple sources, including the diversity of biological targets and variations in experimental methodologies. For instance, different butanamide derivatives have been reported to possess distinct activities; N-(4-chlorophenyl)-4-phenylbutanamide was identified as a potential Histone Deacetylase 6 (HDAC6) inhibitor, while another derivative, S 19812, was shown to be a dual inhibitor of cyclooxygenase and 5-lipoxygenase pathways. nih.govnih.gov Such divergent findings, while scientifically valid within their specific contexts, can create a confusing landscape if the underlying structural and methodological differences are not clearly delineated.

The lack of reproducibility in biomedical research is a well-documented issue that extends to the study of small molecules. nc3rs.org.uk Factors contributing to this problem include lot-to-lot variation in reagents, insufficient quality control, and the absence of appropriate validation for experimental procedures. nc3rs.org.uk In the context of N-arylbutanamides, minor variations in assay conditions—such as cell lines, reagent concentrations, or incubation times—can lead to significant differences in observed biological effects, making cross-study comparisons difficult.

To foster a more coherent understanding, research on butanamide analogues necessitates a rigorous approach to experimental design and reporting. This includes the complete characterization of synthesized compounds, the use of standardized and reproducible in vitro methods, and a clear description of all experimental parameters to ensure that results can be accurately interpreted and replicated. nih.gov

Table 1: Examples of Biological Activities for Butanamide Analogues

| Compound Name | Reported Biological Activity | Key Finding |

|---|---|---|

| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 Inhibition | Identified through in silico methods and confirmed to act as a non-competitive inhibitor at the entrance of the HDAC6 active pocket. nih.gov |

Strategies for Optimizing the Stability of N-(2-chlorophenyl)-4-phenylbutanamide in Biological Systems

The therapeutic potential of any compound is intrinsically linked to its stability within biological systems. For this compound, the amide bond represents a probable metabolic weak point, susceptible to hydrolysis by enzymes such as amidases. Research on structurally related Nα-aroyl-N-aryl-phenylalanine amides (AAPs) has shown that these molecules can be rapidly degraded in microsomal suspensions, which serve as a model for hepatic metabolism. nih.gov

Several strategies can be employed to enhance the metabolic stability of this compound:

Steric Shielding: Introducing small, sterically hindering substituents in close proximity to the metabolically labile amide bond can protect it from enzymatic degradation. nih.gov For this compound, this could involve adding substituents, such as fluoro or methyl groups, to the ortho positions of the aniline (B41778) or phenyl rings adjacent to the amide linkage. Studies on AAPs have shown that shielding the anilide bond, in particular, can significantly increase stability in microsomal suspensions. nih.gov

N-Methylation: The addition of a methyl group to the amide nitrogen can increase stability against certain peptidases and may alter the molecule's metabolic profile. nih.gov

Bioisosteric Replacement: In some cases, replacing the amide bond with a more stable bioisostere could be a viable, albeit more structurally drastic, strategy.

Formulation Strategies: Beyond chemical modification, formulation techniques can enhance stability. These include pH optimization, the use of antioxidants or metal chelators to prevent oxidative degradation, and the exclusion of oxygen from solutions. mdpi.com

The metabolic N-oxidation of arylamine and amide structures is another important consideration, as this process can lead to either detoxification or the formation of reactive metabolites. nih.gov Understanding the specific metabolic pathways, including potential N-dealkylation or ring oxidation, is crucial for predicting the compound's in vivo behavior. nih.govmdpi.com

Table 2: Potential Strategies to Enhance Metabolic Stability of N-Arylbutanamides

| Strategy | Description | Rationale |

|---|---|---|

| Steric Shielding | Introduction of substituents (e.g., -F, -CH₃) near the amide bond. | Physically hinders the approach of metabolic enzymes, reducing the rate of hydrolysis. nih.gov |

| N-Methylation | Addition of a methyl group to the amide nitrogen. | Can increase stability against certain peptidases and alter metabolic pathways. nih.gov |

| pH Optimization | Adjusting the pH of the formulation. | Can minimize pH-dependent degradation pathways like hydrolysis. mdpi.com |

| Use of Excipients | Including antioxidants or metal chelators in the formulation. | Mitigates oxidative degradation, which can be catalyzed by factors like metal ions or light. mdpi.com |

Standardization and Validation of In Vitro Biological Assays for N-Arylbutanamides

To ensure the reliability and comparability of biological data for N-arylbutanamides, the standardization and validation of in vitro assays are paramount. A lack of standardized procedures is a significant barrier to the regulatory acceptance and industrial application of findings from academic research. nih.gov The process of formal validation is often broken down into distinct phases to demonstrate the robustness and reliability of an experimental method. nih.gov

The key phases for establishing a validated assay for N-arylbutanamides would include:

Test Method Development: This initial phase involves defining the assay's purpose, optimizing the protocol, and establishing its limitations. It includes selecting appropriate positive and negative controls and defining the endpoint measurement.

Intra-laboratory Validation: Here, the developing laboratory assesses the assay's reliability and reproducibility over time. This involves repeated testing to determine variability and ensure the protocol is robust.

Inter-laboratory Validation (Multi-laboratory Trials): This is a critical step where the protocol is tested in multiple independent laboratories. nih.gov The goal is to prove that the method is transferable and yields comparable results regardless of the testing site, which is essential for establishing a standard method.

Regulatory Acceptance: For assays intended to support clinical or regulatory decisions, the validated data is submitted to relevant bodies for approval and potential instatement as a standard testing guideline. nih.gov

For N-arylbutanamides, this process would require establishing consensus protocols for key assays (e.g., target binding, enzyme inhibition, cell viability). True quantitation in these assays demands designs that ensure appropriate controls and calibration with reference standards. nih.gov Adherence to a rigorous validation framework is essential to build confidence in the reported biological activities and to create a solid foundation for future research. nih.gov

Table 3: Phases of In Vitro Assay Standardization and Validation

| Phase | Objective | Key Activities |

|---|---|---|

| 1. Test Method Development | To establish a workable and relevant assay protocol. | Protocol optimization, selection of controls, definition of endpoints. nih.gov |

| 2. Intra-laboratory Validation | To assess the reliability and reproducibility within a single lab. | Repeated testing, assessment of variability and robustness. nih.gov |

| 3. Inter-laboratory Validation | To confirm the transferability and reproducibility of the method across different labs. | Coordinated multi-laboratory trials using a standardized protocol. nih.gov |

| 4. Regulatory Acceptance | To gain official approval for the method. | Submission of validation data to regulatory authorities. nih.gov |

Integration of Advanced Experimental and Computational Techniques in Research

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research on this compound. nih.govnih.gov This integrated approach allows researchers to efficiently design novel analogues, predict their biological activities, and elucidate their mechanisms of action at a molecular level. researchgate.net

In silico methods can be applied at the very outset of a research project. For example, molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives might bind to specific protein targets. This was demonstrated in the study of N-(4-chlorophenyl)-4-phenylbutanamide, where docking and 100 ns-long MD simulations were used to identify it as a potential HDAC6 inhibitor and to characterize its binding mode prior to its synthesis and biological testing. nih.gov Such computational screening can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

The workflow of an integrated research program typically involves iterative cycles:

Computational Prediction: Use of computational tools (e.g., docking, MD simulations, QSAR, ADMET prediction) to design new analogues and forecast their properties. nih.govnih.gov

Chemical Synthesis: Synthesis of the prioritized compounds identified through computational screening.

Experimental Validation: In vitro and/or in vivo testing of the synthesized compounds to measure their actual biological activity and properties.

Data-driven Refinement: Using the experimental results to refine the computational models, leading to more accurate predictions in the next cycle. nih.gov

This hybrid approach not only enhances the efficiency of drug discovery but also provides deeper mechanistic insights than either method could achieve alone. researchgate.net By combining computational predictions with advanced experimental techniques like high-throughput screening and structural biology, research into this compound can progress more rapidly and with a greater degree of precision. nih.gov

Conclusion and Broader Impact of N 2 Chlorophenyl 4 Phenylbutanamide Research

Summary of Current Understanding and Key Research Gaps for N-(2-chlorophenyl)-4-phenylbutanamide

Direct experimental data on this compound is scarce. However, based on the known chemistry of N-aryl amides, a plausible synthetic route would involve the acylation of 2-chloroaniline (B154045) with 4-phenylbutanoyl chloride or the amidation of 4-phenylbutanoic acid with 2-chloroaniline, likely facilitated by a coupling agent.

The physicochemical properties of the related compound, N-(2-chlorophenyl)butanamide, are known, and it is expected that this compound would exhibit similar solubility and electronic characteristics, though with increased lipophilicity due to the additional phenyl group.

Key Research Gaps:

Synthesis and Characterization: There is a clear need for the development and publication of a reliable synthetic protocol for this compound, followed by its full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Activity Screening: The biological effects of this compound remain unexplored. Systematic screening against a variety of biological targets is a critical next step. For instance, the related compound, N-(4-chlorophenyl)-4-phenylbutanamide, has been investigated as a histone deacetylase 6 (HDAC6) inhibitor with anti-proliferative activity. nih.gov This suggests that this compound might also exhibit interesting anticancer properties.

Structure-Activity Relationship (SAR) Studies: The influence of the 2-chloro substituent on the phenyl ring is a key question. Comparative studies with its 3-chloro and 4-chloro isomers, as well as the unsubstituted parent compound, would be invaluable for establishing SAR. The position of the chlorine atom can significantly impact the compound's conformation, electronic distribution, and metabolic stability, thereby affecting its biological activity. nih.gov

Mechanism of Action: Should any biological activity be identified, elucidating the underlying mechanism of action will be a crucial area of research.

Potential Academic Applications and Translational Perspectives for N-Arylbutanamide Derivatives

The N-arylbutanamide scaffold is a versatile platform for the development of new chemical entities with a wide range of potential applications.

Medicinal Chemistry: Derivatives of N-arylbutanamides could be explored as:

Anticancer Agents: Building on the findings for related HDAC inhibitors, these compounds could be optimized for potency and selectivity against various cancer cell lines. nih.gov

Enzyme Inhibitors: The amide linkage is a common feature in many enzyme inhibitors. nih.gov By modifying the aryl and butanamide portions of the molecule, it may be possible to design selective inhibitors for proteases, kinases, or other enzyme classes.

Modulators of Protein-Protein Interactions: The relatively simple structure of N-arylbutanamides could serve as a starting point for designing molecules that disrupt disease-relevant protein-protein interactions.

Materials Science: The amide functional group is known for its ability to form strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. N-arylbutanamide derivatives could be investigated for their potential use in:

Organic Electronics: The aromatic rings in these molecules could impart useful electronic properties.

Gels and Functional Polymers: The hydrogen-bonding capabilities could be harnessed to create novel soft materials.

Translational Perspectives:

The journey from a promising lead compound to a clinically approved drug or a commercially viable material is long and requires extensive research and development. For N-arylbutanamide derivatives, this would involve:

Lead Optimization: Modifying the initial structure to improve efficacy, selectivity, and pharmacokinetic properties.

In-depth Biological Profiling: Comprehensive studies to understand the compound's effects in cellular and animal models.

Formulation and Delivery: Developing appropriate methods to deliver the compound to its target site in the body or to incorporate it into a functional material.

Opportunities for Interdisciplinary Collaboration in Advancing this compound Investigations

The comprehensive investigation of this compound and its analogs necessitates a collaborative effort across multiple scientific disciplines.

Organic and Medicinal Chemistry: Chemists are essential for the design and synthesis of new derivatives and for establishing structure-activity relationships. nih.govajchem-a.com

Computational Chemistry: Molecular modeling and computational screening can help to predict the properties of new compounds and to guide synthetic efforts. rsc.org

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed insights into how these molecules interact with their biological targets.

Cell and Molecular Biology: Biologists are needed to perform cellular assays, to investigate the mechanism of action, and to conduct in vivo studies. nih.gov

Pharmacology and Toxicology: These disciplines are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of potential drug candidates.

Materials Science and Engineering: Collaboration with materials scientists would be vital to explore the non-biological applications of these compounds.

By fostering such interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and the broader class of N-arylbutanamide derivatives, paving the way for new discoveries and innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.